molecular formula C20H18ClN3O3S2 B2778164 N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide CAS No. 476625-92-0

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Cat. No. B2778164
CAS RN: 476625-92-0
M. Wt: 447.95
InChI Key: HQDSKLNLSZRPRF-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of sulfonamide-based compounds that are known to exhibit a wide range of biological activities. Additionally, the paper will also discuss the potential future directions for research on this compound.

Scientific Research Applications

Synthesis and Biological Activities

  • Antiallergy Agents : A study highlighted the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives showing potent antiallergy activity, significantly more potent than disodium cromoglycate, a known antiallergy drug (Hargrave, Hess, & Oliver, 1983).
  • Antimicrobial Agents : New N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and benzamide ethers were synthesized and showed potent antimicrobial activity against a range of bacterial and fungal strains, with some molecules being more potent than reference drugs (Bikobo et al., 2017).
  • Anticancer Agents : Schiff's bases containing thiadiazole scaffold and benzamide groups were synthesized and evaluated for their anticancer activity against human cancer cell lines, with some compounds exhibiting promising activity (Tiwari et al., 2017).

Chemical Synthesis and Applications

  • Synthesis Techniques : The microwave-assisted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides provided a cleaner, more efficient, and faster method compared to traditional thermal heating, highlighting the potential for rapid synthesis of thiazole-based compounds (Saeed, 2009).
  • Chemical Structure Analysis : The concise synthesis of N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), a tool for stem cell research, was described, providing a more efficient procedure suitable for large-scale applications (Ries et al., 2013).

Advanced Material and Sensor Development

  • Chromium Measurement : N-(thiazol-2-ylcarbamothioyl) benzamide was synthesized and used as a neutral ionophore for designing chromium(III) sensors, indicating potential applications in environmental monitoring and pharmaceutical analysis (Ebadi Vazifekhoran et al., 2023).

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S2/c1-3-12-24(13-4-2)29(26,27)15-10-8-14(9-11-15)19(25)23-20-22-18-16(21)6-5-7-17(18)28-20/h3-11H,1-2,12-13H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDSKLNLSZRPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

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